![molecular formula C7H3ClN4 B582399 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile CAS No. 1263286-52-7](/img/structure/B582399.png)
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Overview
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile (CAS: 1263286-52-7) is a heterocyclic compound featuring a fused pyrrolo-triazine core with a chlorine atom at position 4 and a cyano group at position 3. Its molecular formula is C₇H₃ClN₄, with a molar mass of 178.58 g/mol. This compound is commercially available with ≥97% purity and is utilized as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and cystic fibrosis transmembrane conductance regulator (CFTR) potentiators .
Preparation Methods
Structural and Molecular Characteristics
The compound features a bicyclic framework with a pyrrole ring fused to a 1,2,4-triazine moiety. Key structural attributes include:
-
Molecular formula : C₇H₃ClN₄
-
Substituents : Chlorine at position 4 and cyano (-CN) at position 5.
The planar structure facilitates π-π interactions, making it a potential intermediate for kinase inhibitors or fluorescent probes .
Synthetic Routes and Methodologies
Cyclization of Pyrrole Carboxylates with Chlorination and Cyanation
A widely cited approach adapts methods from pyrrolo-triazine derivatives. For example, ethyl pyrrole-2-carboxylates undergo sequential amination and cyclization under Leuckart conditions (formamide, ammonium acetate, 130–140°C) to form the triazine core . Modifications to introduce chlorine and nitrile groups include:
-
Chlorination : Post-cyclization treatment with POCl₃ or PCl₅ at 80–100°C introduces chlorine at position 4.
-
Cyanation : Reaction with CuCN or NaCN in DMF at 120°C introduces the nitrile group .
Example Protocol :
-
Starting material : Ethyl 1H-pyrrole-2-carboxylate
-
Step 1 : N-Amination with monochloramine (NH₂Cl) yields N-amino-pyrrole carboxylate.
-
Step 2 : Cyclization via Leuckart reaction (formamide, NH₄OAc, 12 hr, 140°C) forms pyrrolo-triazinone.
-
Step 3 : Chlorination with POCl₃ (3 eq, reflux, 6 hr) achieves 4-chloro substitution.
-
Step 4 : Cyanation using CuCN (2 eq, DMF, 120°C, 8 hr) installs the nitrile group .
Yield : 50–60% over four steps .
One-Pot Synthesis from 2,5-Dimethoxytetrahydrofuran
A patent route (LookChem ) optimizes a five-step sequence:
-
Substitution : 2,5-Dimethoxytetrahydrofuran reacts with acethydrazide to form a hydrazone intermediate.
-
Cyanation : Treatment with cyanogen bromide (BrCN) introduces the nitrile group.
-
Deacetylation : Acidic hydrolysis removes acetyl protecting groups.
-
Cyclization : Heating with formamidine acetate forms the triazine ring.
-
Chlorination : Cl₂ gas in acetic acid selectively chlorinates position 4.
Advantages :
Limitations : Requires handling toxic gases (Cl₂).
Direct Cyclization-Chlorination of 1-Amino-pyrrole-2-carbonitrile
A streamlined two-step method (LookChem ) involves:
-
Cyclization : 1-Amino-1H-pyrrole-2-carbonitrile hydrochloride reacts with thiourea in ethanol under reflux to form the triazine-thiol intermediate.
-
Chlorination-Desulfurization : Treatment with Cl₂ in CCl₄ replaces sulfur with chlorine, yielding the target compound.
Conditions :
-
Cyclization : 80°C, 6 hr, 90% yield.
-
Chlorination : 25°C, 2 hr, 70% yield.
Purity : >99% after recrystallization (ethanol/water) .
Reaction Optimization and Challenges
Chlorination Selectivity
Position 4 chlorination is favored due to the electron-deficient nature of the triazine ring. However, over-chlorination at adjacent positions can occur. Strategies to improve selectivity:
-
Catalytic Lewis acids : ZnCl₂ or FeCl₃ (5 mol%) enhance regioselectivity .
-
Low-temperature chlorination : Slow addition of Cl₂ at 0–5°C minimizes byproducts .
Cyanation Efficiency
Copper-mediated cyanation (CuCN) is effective but generates stoichiometric waste. Recent alternatives include:
-
Pd-catalyzed cyanation : Using K₄[Fe(CN)₆] as a non-toxic cyanide source .
-
Microwave-assisted reactions : Reduce reaction time from 8 hr to 30 min .
Analytical Characterization
Critical data for verifying structure and purity:
Parameter | Value | Method |
---|---|---|
Molecular Weight | 178.58 g/mol | Mass Spectrometry |
Melting Point | 215–217°C | DSC |
NMR (¹H) | δ 7.25 (s, 1H, H-3), δ 8.10 (s, 1H, H-6) | DMSO-d₆ |
Industrial Scalability and Environmental Impact
The one-pot method (Section 2.2) is preferred for scale-up due to fewer intermediate isolations. However, waste streams containing cyanide and chlorine require neutralization (e.g., NaHSO₃ for cyanide, NaOH scrubbers for Cl₂).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, and sodium alkoxide are commonly used. Conditions typically involve solvents like dimethylformamide (DMF) and temperatures between 50°C and 150°C.
Oxidation Reactions: Oxidizing agents like potassium permanganate and hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of oxides and hydroxylated derivatives.
Reduction Reactions: Formation of primary amines.
Scientific Research Applications
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Effects
The biological and chemical properties of pyrrolo-triazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrrolo-Triazine Derivatives
Key Observations:
Electron-Withdrawing Groups (Cl, CN, F): The chlorine and cyano groups in the target compound enhance electrophilicity, making it reactive in cross-coupling reactions. The fluoro analog (C₆H₃ClFN₃) exhibits improved metabolic stability due to fluorine’s electronegativity and small atomic radius . Cyano groups are critical for binding in kinase inhibitors, as seen in patent WO2015181052 A1, where a similar derivative acts as a CFTR potentiator .
Bulkier Substituents (MeS, Ph):
- The methylthio and phenyl groups in 2-(Methylthio)-4-phenyl-...-carbonitrile increase steric hindrance, reducing solubility but improving diastereoselectivity during synthesis (37% major isomer yield) .
Amino vs. Chlorine Substitution: Replacing chlorine with an amino group (as in 4-amino-7-(tetrahydrofuran)-...-carbonitrile) shifts reactivity toward nucleophilic substitution, enabling antiviral applications .
Biological Activity
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a compound within the pyrrolo[2,1-f][1,2,4]triazine family, notable for its potential biological activities, particularly as a kinase inhibitor in cancer therapy. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 178.58 g/mol
- CAS Number : 1263286-52-7
The compound features a fused heterocyclic structure that enhances its reactivity and biological activity due to the presence of chlorine and carbonitrile functional groups.
Kinase Inhibition
Research indicates that compounds in the pyrrolo[2,1-f][1,2,4]triazine class exhibit significant inhibition of various kinases involved in cancer signaling pathways. Notably:
- VEGFR-2 Inhibition : A study by Hunt et al. demonstrated that certain derivatives of pyrrolo[2,1-f][1,2,4]triazine showed potent inhibition against VEGFR-2 with IC values as low as 0.023 µM .
- EGFR Inhibition : The same research indicated that some compounds selectively inhibited EGFR with IC values around 0.100 µM .
Case Studies
Several case studies highlight the efficacy of 4-Chloropyrrolo[2,1-f][1,2,4]triazine derivatives:
- VEGFR-2 and FGFR-1 Inhibition :
-
Cellular Assays :
- In vitro studies on human umbilical vein endothelial cells (HUVECs) demonstrated that certain derivatives significantly inhibited VEGF-dependent proliferation .
- Additionally, compounds were tested on DiFi cell lines (sensitive to EGFR inhibitors), showing promising results in reducing cellular proliferation.
Structure-Activity Relationship (SAR)
The structural modifications of the pyrrolo[2,1-f][1,2,4]triazine nucleus significantly influence its biological activity:
Compound | Modification | Target Kinase | IC (µM) |
---|---|---|---|
Compound 1 | None | EGFR | 0.100 |
Compound 2 | Methyl group on pyrrole ring | EGFR/HER2 | 0.061 |
Compound 3 | Morpholine side chain | EGFR/HER2 | 0.055 |
Compound 8 | ATP competitive inhibitor | VEGFR-2 | <0.023 |
These findings suggest that specific substitutions can enhance selectivity and potency against targeted kinases.
Pharmacokinetics and Metabolic Stability
In vivo studies have shown that certain derivatives maintain good pharmacokinetic profiles and metabolic stability. For instance, compound 8 demonstrated favorable characteristics in a human lung carcinoma xenograft model, indicating its potential for further development as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile, and how can reaction conditions be fine-tuned to improve yields?
Methodological Answer:
Synthesis typically involves cyclization of pyrrole precursors with triazine-forming reagents. Key steps include halogenation (e.g., chlorination at C4) and nitrile group introduction. Optimize conditions by:
- Using SNAr (nucleophilic aromatic substitution) for chlorine substitution under anhydrous conditions with catalysts like Pd(PPh₃)₄ .
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Monitoring purity via HPLC (C18 column, acetonitrile/water gradient) and confirming intermediates with ¹H/¹³C NMR (e.g., δ ~7.5 ppm for pyrrole protons) .
Q. How does the electronic nature of substituents on the pyrrolotriazine core influence biological activity, and how can conflicting SAR data be resolved?
Advanced Analysis:
Substituents modulate electron density, affecting binding to targets like kinases. For example:
- Electron-withdrawing groups (e.g., Cl at C4) enhance electrophilicity, improving interactions with catalytic lysines in kinases .
- Cyanide at C5 stabilizes π-π stacking in hydrophobic pockets.
Contradiction Resolution: - Compare assay conditions: Discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays. Normalize data to [ATP] = 1 mM .
- Use docking simulations (e.g., AutoDock Vina) to rationalize divergent SAR trends across cell lines .
Q. What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?
Methodological Answer:
- LC-MS/MS : Use electrospray ionization (ESI+) to detect hydrolyzed products (e.g., carboxylic acid derivatives at C5) in simulated gastric fluid (pH 2.0) .
- Solid-state NMR : Monitor stability of the crystalline form under accelerated aging (40°C/75% RH), focusing on Cl–N bond cleavage .
- XRD : Compare diffraction patterns pre-/post-degradation to identify structural rearrangements .
Q. How can researchers design robust in vitro assays to evaluate the compound’s kinase inhibition selectivity?
Advanced Methodology:
- Kinase Panel Screening : Use KinomeScan or Eurofins DiscoverX panels to profile selectivity across 468 kinases. Prioritize kinases with <30% residual activity at 1 µM .
- Cellular Target Engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells (e.g., HeLa lysates) by monitoring protein thermal stability shifts .
- Counteract false positives with ADP-Glo™ assays to exclude ATP-competitive artifacts .
Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies of this compound?
Methodological Answer:
- Formulation Optimization : Use nanoprecipitation with stabilizers (e.g., poloxamer 407) to achieve >1 mg/mL solubility in PBS .
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carbonate) at C5, which cleave in serum to regenerate the active nitrile .
- Monitor plasma stability via LC-MS with a C18 column (methanol/0.1% formic acid) to track prodrug conversion .
Q. How can conflicting cytotoxicity data between 2D vs. 3D cell models be systematically addressed?
Advanced Analysis:
- 3D Spheroid Assays : Use HCT116 colon cancer spheroids to mimic tumor microenvironments. Compare IC₅₀ values with 2D monolayers; discrepancies often arise from diffusion barriers in 3D .
- Hypoxia Markers : Quantify HIF-1α levels (via Western blot) in 3D models to assess compound penetration efficiency .
- Validate with metabolomics (GC-MS) to track ATP depletion trends across models .
Q. What computational methods predict metabolic liabilities of this compound?
Methodological Answer:
- CYP450 Metabolism Prediction : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., CYP3A4-mediated oxidation at C7) .
- Metabolite ID : Apply MetaSite software to simulate Phase I/II metabolites, prioritizing glutathione adducts at the triazine ring .
- Validate predictions with human liver microsome assays (NADPH regeneration system) and UPLC-QTOF analysis .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Advanced Methodology:
- Single-Crystal X-ray Diffraction : Resolve tautomerism (e.g., 1H vs. 3H-pyrrole forms) using synchrotron radiation (λ = 0.71073 Å). Refine data with SHELX to assign H positions .
- ¹⁵N NMR : Compare chemical shifts in DMSO-d₆ vs. CDCl₃ to detect solvent-dependent tautomeric equilibria .
- DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level to match experimental data .
Q. What in silico tools are recommended for prioritizing derivatives with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- BBB Score Prediction : Use SwissADME to compute topological polar surface area (TPSA < 60 Ų) and logP (2-5) .
- PAMPA-BBB Assay : Validate predictions experimentally; compounds with Pe > 4.0 × 10⁻⁶ cm/s are considered BBB-permeable .
- MD Simulations : Apply GROMACS to model compound interactions with lipid bilayers, focusing on diffusion coefficients .
Q. How should researchers address batch-to-batch variability in biological activity during scale-up?
Advanced Quality Control:
- HPLC-PDA Purity : Enforce ≥99% purity (220 nm detection) and track impurities (e.g., dechlorinated byproducts) .
- Polymorph Screening : Use DSC/TGA to ensure consistent crystallinity (melting point ±2°C) .
- Bioassay Standardization : Include internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-batch variability .
Properties
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-6-5(3-9)1-2-12(6)11-4-10-7/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOFQVBGPXFRSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1C#N)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677503 | |
Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263286-52-7 | |
Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.